8,8-Difluoro-4-azaspiro[2.5]octane hydrochloride
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Overview
Description
8,8-Difluoro-4-azaspiro[25]octane hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-4-azaspiro[2.5]octane hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method includes the use of difluorocarbene intermediates, which react with azaspiro compounds to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8,8-Difluoro-4-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
8,8-Difluoro-4-azaspiro[2.5]octane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The spiro structure allows the compound to fit into unique binding sites, modulating the function of enzymes and receptors. Pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Azaspiro[2.5]octane hydrochloride
- 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
Comparison
Compared to similar compounds, 8,8-Difluoro-4-azaspiro[2.5]octane hydrochloride is unique due to the presence of two fluorine atoms at the 8th position. This structural feature enhances its chemical stability and reactivity, making it a valuable compound for various applications. The spiro structure also contributes to its distinct biological activity, setting it apart from other azaspiro compounds.
Properties
Molecular Formula |
C7H12ClF2N |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
8,8-difluoro-4-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-5-10-6(7)3-4-6;/h10H,1-5H2;1H |
InChI Key |
OLVJQXCIKHSDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(CC2)NC1)(F)F.Cl |
Origin of Product |
United States |
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